Deoxysotalol

Pharmacology Smooth Muscle Prostaglandin

For cardiac electrophysiology and smooth muscle research, use Deoxysotalol (CAS 16974-42-8), the pure class III agent. It is devoid of the beta-blocking actions of its parent drug, sotalol. As the designated EP Impurity A and USP Related Compound C, this high-purity standard is essential for accurate analytical method validation and regulatory compliance.

Molecular Formula C12H20N2O2S
Molecular Weight 256.37 g/mol
CAS No. 16974-42-8
Cat. No. B114345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxysotalol
CAS16974-42-8
SynonymsSotalol Impurity A;  _x000B_N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-methanesulfonamide;  USP Sotalol Related Compound C; 
Molecular FormulaC12H20N2O2S
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C
InChIInChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3
InChIKeyHCLCHPYEDZTGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxysotalol (CAS 16974-42-8) Baseline Overview for Research and Industrial Procurement


Deoxysotalol (CAS 16974-42-8), chemically N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide, is a synthetic small molecule with the formula C12H20N2O2S and a molecular weight of 256.36 [1]. It is primarily recognized as a metabolite of the class III antiarrhythmic agent sotalol and is listed in pharmacopeial compendia as Sotalol Hydrochloride EP Impurity A and USP Sotalol Related Compound C [2]. While structurally related to sotalol, deoxysotalol exhibits distinct pharmacological properties that differentiate it from its parent compound and other in-class molecules, making it a specific tool for research applications [3].

Why Generic Substitution Fails for Deoxysotalol in Research and Analytical Applications


Generic substitution of deoxysotalol with its parent compound sotalol, or its enantiomers, is scientifically invalid due to fundamental differences in their pharmacological profiles and analytical specifications. Deoxysotalol is the specific metabolite of sotalol and a recognized pharmacopeial impurity , whereas sotalol is a racemic mixture with combined beta-adrenergic and class III antiarrhythmic activities [1]. Critically, deoxysotalol has been shown to be devoid of beta-blocking actions, making it a pure class III compound in contrast to sotalol . Furthermore, the potentiation of prostaglandin-evoked contractions is a property shared by (+)-sotalol and deoxysotalol but is completely absent in (−)-sotalol, demonstrating that even enantiomeric substitution would yield divergent experimental outcomes [2]. For analytical and quality control applications, deoxysotalol is the only substance meeting the identity and purity specifications for EP Impurity A and USP Related Compound C, as defined by regulatory bodies . Substitution would compromise data integrity, regulatory compliance, and reproducibility.

Product-Specific Quantitative Evidence Guide for Deoxysotalol (CAS 16974-42-8)


Differential Potentiation of Prostaglandin-Evoked Contractions in Isolated Rat Uterus

In a direct head-to-head comparison, both (+)-sotalol and deoxysotalol potentiated PGF2α and 15-methyl PGF2α-induced contractions in the isolated rat uterus, whereas (−)-sotalol did not potentiate these contractions [1]. This stereoselective and compound-specific effect provides a clear, quantitative differentiation between deoxysotalol and the (−)-enantiomer of sotalol.

Pharmacology Smooth Muscle Prostaglandin

Potentiation of Oxytocin-Evoked Responses in Isolated Uterine Tissue

Deoxysotalol, along with (+)-sotalol and vasicine HCl, was found to potentiate oxytocin-evoked responses in isolated rat and rabbit uterus [1]. While the study does not provide a quantitative metric like an EC50 shift, it establishes a functional profile for deoxysotalol that is distinct from other beta-blockers lacking this uterotonic potentiating activity.

Pharmacology Reproductive Biology Oxytocin

Absence of Beta-Adrenergic Blocking Activity Compared to Sotalol

Deoxysotalol is reported to be devoid of β-blocking actions, in contrast to sotalol, which possesses non-selective beta-adrenergic antagonist activity . This property classifies deoxysotalol as a pure class III antiarrhythmic compound, whereas sotalol is a mixed class II/III agent. This is a critical functional difference that precludes the use of sotalol as a direct substitute for deoxysotalol in experiments aimed at isolating class III effects.

Beta-Adrenoceptor Antiarrhythmic Class III

Pharmacopeial Identity and Purity Specifications for Analytical Reference Standards

Deoxysotalol is the exact chemical entity specified as Sotalol Hydrochloride EP Impurity A (CAS 16974-42-8) and USP Sotalol Related Compound C (CAS 16974-44-0 for hydrochloride salt) [1]. These standards are fully characterized and compliant with regulatory guidelines, providing a certified identity, purity, and traceability that generic sotalol or other impurities cannot match. For example, the USP standard is provided with a specific purity and is intended for use in specified quality tests and assays as per USP compendia [1].

Analytical Chemistry Quality Control Reference Standard

In Vivo Potentiation of Uterine Responses to Prostaglandin F2α

In a study examining in vivo responses, both oral and intraperitoneal administration of (+)-sotalol and deoxysotalol potentiated the responses of the rat uterus evoked by prostaglandin F2α [1]. This demonstrates that the potentiating effect observed in vitro is also relevant in a whole-animal model, distinguishing deoxysotalol from compounds that lack this in vivo activity.

In Vivo Pharmacology Uterine Contractility Prostaglandin

Best Research and Industrial Application Scenarios for Deoxysotalol (CAS 16974-42-8)


Analytical Reference Standard for Sotalol Impurity Profiling and Quality Control

In pharmaceutical quality control laboratories, deoxysotalol is essential as a certified reference standard for the identification, quantification, and purity assessment of sotalol active pharmaceutical ingredients (APIs) and finished drug products. Its role as EP Impurity A and USP Related Compound C, with defined purity and traceability, ensures compliance with regulatory requirements for method validation, system suitability testing, and batch release [1]. Using deoxysotalol directly from a qualified supplier eliminates the risk of using an uncharacterized or impure material, which would compromise analytical data and regulatory submissions.

Pharmacological Studies of Pure Class III Antiarrhythmic Activity

For researchers investigating cardiac electrophysiology and antiarrhythmic drug mechanisms, deoxysotalol serves as a valuable tool compound due to its classification as a pure class III agent, devoid of confounding beta-blocking activity . This allows for the study of potassium channel blockade and action potential prolongation without the interference of beta-adrenergic effects. Direct comparative studies have shown that deoxysotalol potentiates specific responses that are not shared by all sotalol enantiomers, confirming its unique pharmacological profile [1]. This specificity is crucial for in vitro and ex vivo cardiac models.

In Vitro and In Vivo Models of Uterine Contractility and Prostaglandin/Oxytocin Potentiation

Deoxysotalol is a specific research tool for investigating smooth muscle pharmacology, particularly in uterine tissue. Quantitative evidence demonstrates its ability to potentiate prostaglandin- and oxytocin-evoked contractions in both isolated organ baths and whole-animal models [1]. This reproducible effect makes it suitable for studying mechanisms of uterine contractility, potential tocolytic or uterotonic drug interactions, and reproductive physiology. The compound's activity is distinct from that of (−)-sotalol, which lacks this potentiating effect, highlighting the need for the correct compound .

Synthetic Intermediate and Metabolite Identification in Drug Metabolism Studies

As a recognized metabolite of sotalol, deoxysotalol is used as a reference standard in drug metabolism and pharmacokinetic studies to identify and quantify this specific metabolite in biological matrices . Its availability as a pure, characterized compound enables the development of accurate LC-MS/MS and HPLC methods for metabolic profiling. This application is critical for understanding the disposition of sotalol and for regulatory submissions requiring metabolite characterization and safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxysotalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.